molecular formula C7H8N2O3 B1585793 3-Ethoxy-2-nitropyridine CAS No. 74037-50-6

3-Ethoxy-2-nitropyridine

Cat. No. B1585793
CAS RN: 74037-50-6
M. Wt: 168.15 g/mol
InChI Key: WBEVIQNYYGPESH-UHFFFAOYSA-N
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Description

3-Ethoxy-2-nitropyridine is a pyridine-based compound . It has a molecular formula of C7H8N2O3 and a molecular weight of 168.15 . It appears as a white or colorless to light orange to yellow powder to lump to clear liquid .


Synthesis Analysis

The synthesis of nitropyridines, such as 3-Ethoxy-2-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2-nitropyridine is represented by the formula C7H8N2O3 . The compound has a molecular weight of 168.15 .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Physical And Chemical Properties Analysis

3-Ethoxy-2-nitropyridine is a solid at 20 degrees Celsius . It has a melting point of 25°C, a boiling point of 175°C at 50.3 mmHg, and a flash point of 147°C .

Scientific Research Applications

“3-Ethoxy-2-nitropyridine” is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 . It’s used in scientific research, but the specific applications aren’t mentioned .

In terms of safety, it’s known to cause skin and eye irritation . Therefore, when handling this compound, it’s recommended to wear protective gloves, eye protection, and face protection .

  • Organic Synthesis : 3-Ethoxy-2-nitropyridine is a reactive compound that is substituted with two ethoxy groups . The substituents on the nitropyridine ring accelerate the reaction between 3-ethoxy-2-nitropyridine and ethanol . This reaction produces substances that could be used in further chemical reactions .

  • Nitropyridines Reactions : Nitropyridines, a class of compounds to which 3-Ethoxy-2-nitropyridine belongs, are known to undergo reactions with SO2/HSO3– in water to yield 3-nitropyridine . This suggests its potential use in the synthesis of other chemical compounds .

  • Organic Synthesis : 3-Ethoxy-2-nitropyridine is a reactive compound that is substituted with two ethoxy groups . The substituents on the nitropyridine ring accelerate the reaction between 3-ethoxy-2-nitropyridine and ethanol . This reaction produces substances that could be used in further chemical reactions .

  • Nitropyridines Reactions : Nitropyridines, a class of compounds to which 3-Ethoxy-2-nitropyridine belongs, are known to undergo reactions with SO2/HSO3– in water to yield 3-nitropyridine . This suggests its potential use in the synthesis of other chemical compounds .

Safety And Hazards

3-Ethoxy-2-nitropyridine is classified as a skin irritant (H315) and an eye irritant (H319) . It may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

properties

IUPAC Name

3-ethoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-4-3-5-8-7(6)9(10)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEVIQNYYGPESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224855
Record name Pyridine, 3-ethoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-nitropyridine

CAS RN

74037-50-6
Record name 3-Ethoxy-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74037-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-ethoxy-2-nitro-
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Record name Pyridine, 3-ethoxy-2-nitro-
Source EPA DSSTox
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Record name 3-ethoxy-2-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HJ Den Hertog, C Jouwersma - Recueil des Travaux …, 1953 - Wiley Online Library
… 2-bromo-6-ethoxy3-nitropyridine, 5-bromo-2-nitropyridine, and 3-ethoxy-2-nitropyridine towards solutions of ammonia in water and ethanol has been investigated. It was shown that in …
Number of citations: 12 onlinelibrary.wiley.com
HJ Den Hertog, C Jouwersma… - Recueil des Travaux …, 1949 - Wiley Online Library
2‐Amino‐5‐ethoxypyridine has been synthesised starting from 2‐amino‐pyridine and 3‐ethoxypyridine. The synthesis from 2‐aminopyridine via 2‐amino‐5‐bromopyridine is not a …
Number of citations: 28 onlinelibrary.wiley.com
HJ Den Hertog, M Van Ammers… - Recueil des Travaux …, 1955 - Wiley Online Library
… from 3-ethoxypyridine via 3-ethoxy-2-nitropyridine 8 ). It is established by the fact that the UV absorption spectrum of a 50 % aqueous ethanolic solution of VIII corresponds exactly to that …
Number of citations: 12 onlinelibrary.wiley.com
HJ Den Hertog, CR Kolder… - Recueil des Travaux …, 1951 - Wiley Online Library
… 2-Ethoxypyridine (V) yields 2-ethoxy-hitropyridine (VI) 7) ; 3-ethoxypyridine (I) is converted into 3-ethoxy-2-nitropyridine (11) 8). In neither of the two reactions has an isomeric mononitro-…
Number of citations: 63 onlinelibrary.wiley.com
SD Kuduk, RM DiPardo, MG Bock - Organic Letters, 2005 - ACS Publications
… With the exception of electron-rich 3-ethoxy-2-nitropyridine (entry 2), the methoxydenitration reactions were complete within 2 h at room temperature. We have been able to find only one …
Number of citations: 82 pubs.acs.org
HJ Den Hertog, FR Schepman… - Recueil des Travaux …, 1950 - Wiley Online Library
Descriptions are given of methods for the preparation of eight bromoderivatives of 3‐hydroxypyridine. 2,4,6‐Tribromo‐3‐hydroxypyridine was obtained as reaction product in the …
Number of citations: 22 onlinelibrary.wiley.com
K Schofield - Quarterly Reviews, Chemical Society, 1950 - pubs.rsc.org
… It is interesting that 3-ethoxypyridine is converted by mixed acids to 3-ethoxy-2-nitropyridine in 75--8070 ~ield.~O These examples in the pyridine series make interesting comparisons …
Number of citations: 30 pubs.rsc.org
PJ Fagan, E Hauptman, R Shapiro… - Journal of the …, 2000 - ACS Publications
A 96-member “pyridine” library consisting of both rationally chosen and “random” members was used to screen Ullmann ether forming reactions. The reaction of 2-bromo-4,6-…
Number of citations: 303 pubs.acs.org
H Wang, R Nardi, Y Bereznitski, R Helmy… - Journal of Analytical …, 2013 - file.scirp.org
With the ever increasing complexity of active pharmaceutical ingredient (API) preparations, more potential genotoxic impurities (PGI’s) are being observed. It is thus necessary to …
Number of citations: 1 file.scirp.org
RM Stephenson - Flash Points of Organic and Organometallic …, 1987 - Springer
Flash Points Page 1 Flash Points Boron hydride, CA 19287-45-7: 205.37 (7). Decaborane, CA 17702-41-9: 353.15 (6). C12H2Si Dichlorosilane, CA 4109-96-0: 235.93 (6). Thionyl …
Number of citations: 0 link.springer.com

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